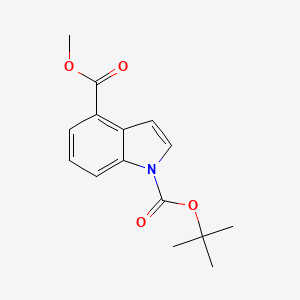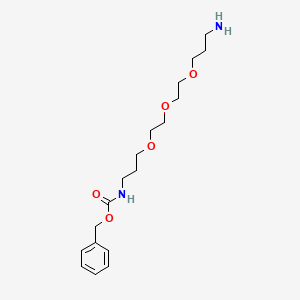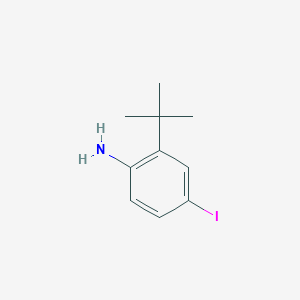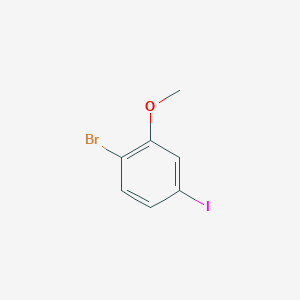
2-Bromo-5-iodoanisole
Descripción general
Descripción
Synthesis Analysis
The synthesis of halogenated aromatic compounds often involves halogenation reactions, where bromine or iodine atoms are introduced into an aromatic ring. For instance, the synthesis of 5-bromopyridyl-2-magnesium chloride from 5-bromo-2-iodopyridine through an iodo-magnesium exchange reaction is an example of how halogen atoms can be manipulated in aromatic compounds . Similarly, the synthesis of 6-bromo-4-iodoquinoline from 4-bromoaniline through cyclization and substitution reactions demonstrates the complexity and multi-step nature of synthesizing halogenated aromatics . These methods could potentially be adapted for the synthesis of 2-Bromo-5-iodoanisole.
Molecular Structure Analysis
The molecular structure of halogenated aromatic compounds is characterized by the presence of halogen atoms attached to the aromatic ring, which can significantly influence the reactivity and electronic properties of the molecule. The papers discuss various halogenated compounds, such as 5-bromo-2-iodo-3-picoline , 5-bromo- and 5-iododeoxyuridine , and 5-bromopenta-2,4-diynenitrile . These studies highlight the importance of the position and type of halogen substituents on the aromatic ring, which is also relevant for understanding the structure of 2-Bromo-5-iodoanisole.
Chemical Reactions Analysis
Halogenated aromatics participate in a variety of chemical reactions. For example, the synthesis of functionalized pyridines from 5-bromopyridyl-2-magnesium chloride shows the reactivity of brominated intermediates with electrophiles . The use of halogenated aniline derivatives in palladium-catalyzed cross-coupling reactions and the bromination of anisole derivatives are indicative of the types of chemical transformations that 2-Bromo-5-iodoanisole might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated aromatics are influenced by the presence of halogen atoms. These atoms are electronegative and can impact the boiling point, melting point, and solubility of the compound. The papers do not directly discuss the properties of 2-Bromo-5-iodoanisole, but the synthesis of similar compounds, such as 4-bromo-3-methylanisole , and the reactivity of bromo- and iodo-substituted compounds , provide a basis for inferring that 2-Bromo-5-iodoanisole would have distinct physical and chemical properties due to the presence of both bromine and iodine atoms on the anisole ring.
Aplicaciones Científicas De Investigación
- Specific Scientific Field : Organic Chemistry .
- Summary of the Application : 2-Bromo-5-iodoanisole is used in the process of ortho-lithiation, which is a method for selectively substituting the hydrogen atom of an aromatic compound at the ortho position . This compound serves as a prototype for effective metalation of bromine and iodine bearing aryl substrates .
- Methods of Application or Experimental Procedures : The ortho-lithiation of 2-Bromo-5-iodoanisole is carried out in promoted hydrocarbon media using ortho-lithiodimethylbenzylamine (o-LiDMBA) as the metalating agent . No exchange of either halogen was noted during these conditions . This method allows for controlled, fine-tuning of the reactivity of a doped hydrocarbon solution of n-BuLi .
- Results or Outcomes : The studies add to the emerging evidence of a hitherto unidentified acidifying effect on the proton(s) ortho- to a directing metalation group (DMG) by both a p-iodo and a p-bromo substituent .
Propiedades
IUPAC Name |
1-bromo-4-iodo-2-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrIO/c1-10-7-4-5(9)2-3-6(7)8/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIPWNWZBTWYPJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)I)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrIO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60479672 | |
| Record name | 2-Bromo-5-iodoanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60479672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-iodoanisole | |
CAS RN |
755027-18-0 | |
| Record name | 1-Bromo-4-iodo-2-methoxybenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=755027-18-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-5-iodoanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60479672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



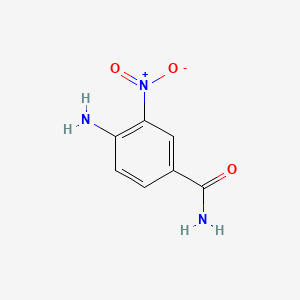
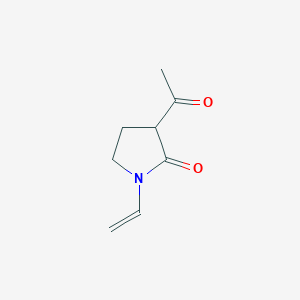
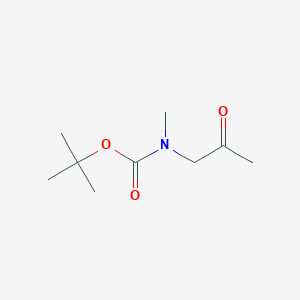
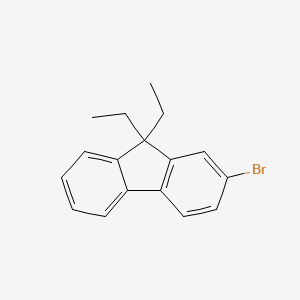
![Pyrrolo[1,2-c]pyrimidine-3-carboxylic acid](/img/structure/B1280815.png)

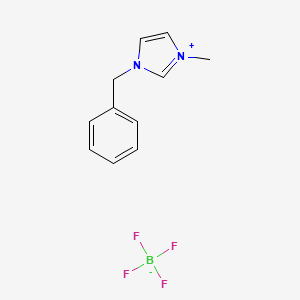
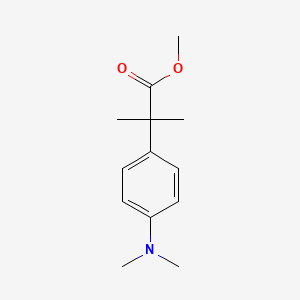
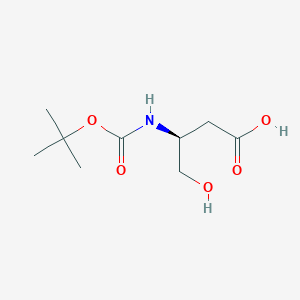
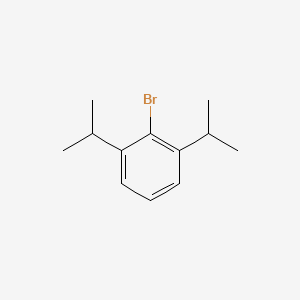
![2-(Benzo[b]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1280824.png)
